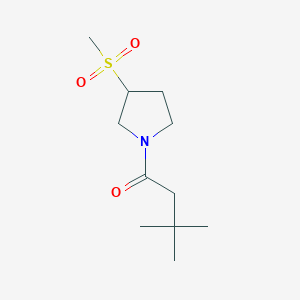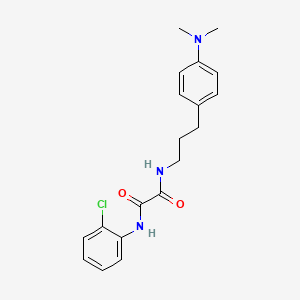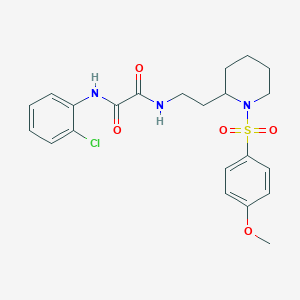![molecular formula C27H22FNO5 B2546623 8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-12-4](/img/structure/B2546623.png)
8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a novel chemical entity that appears to be related to quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. The structure of the compound suggests that it may have potential biological activities, possibly including anti-inflammatory, analgesic, and antimicrobial effects, as seen in similar quinoline derivatives . Additionally, the presence of a fluorine atom could indicate the potential for interaction with biological systems, as fluorine is often used in medicinal chemistry to modulate the activity and bioavailability of pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates such as hydrazides and thiosemicarbazides, as mentioned in the synthesis of related compounds . The ethoxybenzoyl and fluorophenylmethyl groups in the compound of interest suggest that specific substituents were chosen to enhance the compound's properties, which could include increased potency or selectivity for a biological target. The synthesis process would likely require careful optimization to ensure the correct attachment of these groups to the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their interaction with biological targets. The presence of a dioxino moiety in the compound suggests a potential for DNA intercalation, as similar structures have been shown to intercalate into DNA and inhibit topoisomerase IIα, an enzyme critical for DNA replication and cell division . The specific arrangement of substituents around the quinoline core can significantly influence the compound's binding affinity and specificity towards its biological target.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization, which can be utilized to modify their biological activity. The ethoxy and fluorophenyl groups in the compound of interest may participate in reactions that affect the compound's pharmacokinetic profile, such as metabolic stability and membrane permeability. The reactivity of these groups could also be exploited in further chemical modifications to enhance the compound's therapeutic potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, stability, and melting point, are essential for its development as a potential therapeutic agent. The presence of the dioxino ring could influence the compound's solubility in aqueous and organic solvents, which is important for its administration and distribution in the body . The fluorine atom could affect the compound's lipophilicity, which is a critical factor in its ability to cross biological membranes and reach its target site.
科学的研究の応用
Fluorescence and Biochemical Applications
Quinoline derivatives are recognized for their efficiency as fluorophores, which are extensively utilized in biochemistry and medicine to study various biological systems. Their application is especially notable in DNA fluorophores based on fused aromatic systems, emphasizing the search for compounds that are more sensitive and selective (Aleksanyan & Hambardzumyan, 2013).
Antioxidant and Radioprotective Properties
The antioxidant and radioprotective potential of aminoquinolines, a category to which the compound could be related, points to its possible applications in protecting against oxidative stress and radiation-induced damage. This highlights the ongoing interest in quinoline derivatives for their therapeutic potential beyond their fluorescence properties (Aleksanyan & Hambardzumyan, 2013).
Anti-inflammatory Activity
Research on fluorine-substituted quinoline derivatives, such as 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, has shown potential anti-inflammatory activity. This suggests that the compound , with its fluorophenyl group, might also possess biological activities worth exploring for their therapeutic effects (Sun et al., 2019).
特性
IUPAC Name |
8-(4-ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO5/c1-2-32-19-9-7-17(8-10-19)26(30)21-16-29(15-18-5-3-4-6-22(18)28)23-14-25-24(33-11-12-34-25)13-20(23)27(21)31/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDAWTMSZYAKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


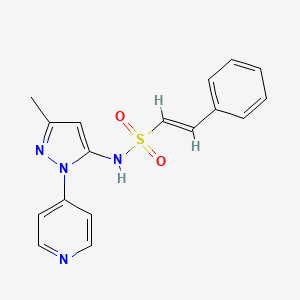
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)
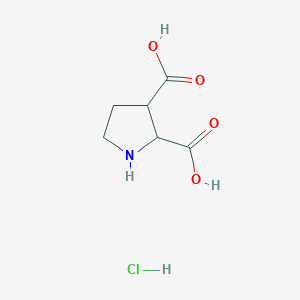
![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)
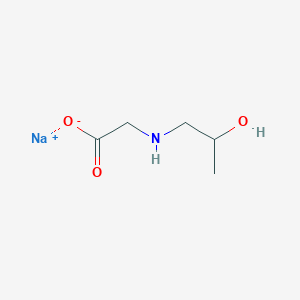
![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
